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molecular formula C9H7ClN2O2 B1300115 Methyl 6-chloro-5-cyano-2-methylnicotinate CAS No. 303146-25-0

Methyl 6-chloro-5-cyano-2-methylnicotinate

Cat. No. B1300115
M. Wt: 210.62 g/mol
InChI Key: IEHHHLCMZAVILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901156B2

Procedure details

A mixture of methyl-5-cyano-6-hydroxy-2-methylnicotinate (2.0 g, 10.41 mmol), POCl3 (40 mL) and PCl5 (1.08 g, 5.2 mmol) was heated to 110° C. for 24 h. The reaction mixture was concentrated under reduced pressure and quenched with ice-water. The organic product was extracted with EtOAc and the organic layer was washed with H2O and brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 10-15% EtOAc in petroleum ether) to afford methyl 6-chloro-5-cyano-2-methylnicotinate (1.5 g, yield 68%). 1H NMR (300 MHz, CDCl3) δ 8.48 (s, 1H), 3.96 (s, 3H), 2.90 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[C:8]([C:10]#[N:11])[C:7](O)=[N:6][C:5]=1[CH3:13].P(Cl)(Cl)(Cl)(Cl)[Cl:16]>O=P(Cl)(Cl)Cl>[Cl:16][C:7]1[C:8]([C:10]#[N:11])=[CH:9][C:4]([C:3]([O:2][CH3:1])=[O:14])=[C:5]([CH3:13])[N:6]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC(C1=C(N=C(C(=C1)C#N)O)C)=O
Name
Quantity
1.08 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
quenched with ice-water
EXTRACTION
Type
EXTRACTION
Details
The organic product was extracted with EtOAc
WASH
Type
WASH
Details
the organic layer was washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 10-15% EtOAc in petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C(C(=O)OC)C=C1C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 137%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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